molecular formula C17H25BrN2O4 B13310946 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

Cat. No.: B13310946
M. Wt: 401.3 g/mol
InChI Key: OMBHTIXAJYMFNY-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate is a brominated pyrrolo[3,2-c]pyridine derivative featuring two tert-butyl ester groups. Its structure includes a saturated seven-membered ring system fused to a pyridine core, with a bromine substituent at position 2 and tert-butyl carboxylates at positions 1 and 5. This compound is likely utilized in medicinal chemistry or organic synthesis due to the tert-butyl groups’ role in enhancing solubility and metabolic stability . While direct synthesis data for this compound are unavailable, analogous compounds (e.g., tert-butyl esters of pyrrolidine/pyrrole derivatives) are synthesized via multi-step routes involving halogenation and esterification .

Properties

Molecular Formula

C17H25BrN2O4

Molecular Weight

401.3 g/mol

IUPAC Name

ditert-butyl 2-bromo-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate

InChI

InChI=1S/C17H25BrN2O4/c1-16(2,3)23-14(21)19-8-7-12-11(10-19)9-13(18)20(12)15(22)24-17(4,5)6/h9H,7-8,10H2,1-6H3

InChI Key

OMBHTIXAJYMFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(N2C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate typically involves multiple steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.

    Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the di-tert-butyl esters.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Hydrolysis Products: Carboxylic acids resulting from the hydrolysis of ester groups.

Scientific Research Applications

1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Biological Studies: The compound can be used to study the interactions of pyrrolo[3,2-c]pyridine derivatives with biological targets.

    Material Science: It can be used in the development of new materials with unique properties.

    Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl groups can influence the compound’s binding affinity and specificity. The pyrrolo[3,2-c]pyridine core can participate in various interactions, including hydrogen bonding and π-π stacking, with target molecules.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Pyridine/Pyrrolidine Derivatives

Compounds sharing the pyrrolo-pyridine or pyrrolidine core with tert-butyl esters and halogen substituents are critical comparators:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reference
(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyrrolidine-pyridine hybrid Bromo, tert-butyl, pivalamido groups ~440 (estimated)
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate Pyrrolo-pyrazole tert-butyl, ethyl esters, amino group 298.38
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo-pyrazine Bromo, tert-butyl ester 302.17

Key Observations :

  • The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from pyrazolo-pyrazine (e.g., ) or pyrrolo-pyrazole (e.g., ) systems.
  • Bromine substitution at position 2 may enhance electrophilic reactivity compared to non-halogenated analogs .

Halogenated Derivatives: Bromo vs. Other Substituents

Bromo-substituted heterocycles are compared to chloro- or trifluoromethyl-containing analogs:

Compound Name Core Structure Halogen/Substituent Melting Point (°C) Synthetic Yield (%) Reference
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one Pyrazolone Bromo, chloro N/A N/A
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyanoimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Bromophenyl 223–225 61
tert-Butyl 3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridine-6(7H)-carboxylate Pyrazolo-pyridine Trifluoromethyl N/A N/A

Key Observations :

  • Bromine’s electronegativity and steric bulk may hinder nucleophilic substitution compared to smaller halogens (e.g., chloro) or electron-withdrawing groups (e.g., trifluoromethyl) .
  • The bromophenyl group in reduces solubility compared to aliphatic bromo substituents.

Influence of Ester Groups: tert-Butyl vs. Ethyl/Methyl

tert-Butyl esters are compared to ethyl or methyl esters in analogous systems:

Compound Name Ester Groups Density (g/cm³) Boiling Point (°C) Reference
1-tert-butyl 5-ethyl 6-methyl-octahydropyrrolo[3,4-b]pyrrole-1,5-dicarboxylate tert-butyl, ethyl 1.120 377.8
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyanoimidazo[1,2-a]pyridine-5,6-dicarboxylate Diethyl N/A N/A
(S)-1-tert-butyl 4-(1-phenylethyl) 5,6-dihydropyridine-1,4(2H)-dicarboxylate tert-butyl, phenethyl N/A N/A

Key Observations :

  • tert-Butyl esters confer higher steric protection and stability under acidic conditions compared to ethyl esters .
  • The tert-butyl group in the target compound likely improves lipophilicity, enhancing membrane permeability .

Physicochemical Properties and Spectral Data

Spectral trends from analogs (e.g., IR, NMR, MS) provide indirect insights:

  • IR : tert-Butyl esters show C=O stretches near 1670–1700 cm⁻¹ .
  • NMR : Protons adjacent to bromo substituents resonate downfield (δ 7.0–7.5 ppm) .
  • MS : Molecular ion peaks align with theoretical masses (e.g., m/z 550.08 in ).

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach, including bromination and esterification. A one-pot two-step reaction (e.g., cyclization followed by bromination) is effective for constructing the pyrrolo[3,2-c]pyridine core . Key considerations:

  • Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂) under anhydrous conditions. Steric hindrance from the tert-butyl groups may require elevated temperatures (60–80°C) to achieve regioselectivity at the 2-position .
  • Esterification : Protect the pyrrolidine nitrogen with tert-butyl groups via Boc-anhydride in the presence of a base (e.g., triethylamine) .
  • Yield Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • 1H/13C NMR :
    • Tert-butyl groups: Singlets at ~1.4 ppm (1H) and ~80 ppm (13C) .
    • Bromine substitution: Deshielding effects on adjacent protons (e.g., 2-bromo shifts H-3 and H-4 to ~6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl stretches at ~1720–1740 cm⁻¹ and C-Br bonds at ~550–650 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass within ±0.001 Da) .

Advanced: How can researchers resolve contradictions in NMR or mass spectrometry data when confirming the structure?

  • Cross-Validation : Combine multiple techniques. For example, inconsistent NMR integration may be resolved by HSQC/HMBC to assign proton-carbon correlations .
  • Isotopic Patterns : In HRMS, bromine’s natural isotopic distribution (1:1 ratio for [M]⁺ and [M+2]⁺) confirms its presence .
  • X-ray Crystallography : If crystalline, use single-crystal diffraction to unambiguously assign the structure .

Advanced: What are the mechanistic considerations for the bromination step, and how do electronic effects influence regioselectivity?

  • Mechanism : Electrophilic substitution at the electron-rich 2-position of the pyrrolopyridine core. The tert-butyl groups sterically shield adjacent positions, directing bromine to the less hindered site .
  • Electronic Effects : Electron-withdrawing ester groups deactivate the ring, but the pyrrolidine nitrogen’s lone pairs enhance reactivity at the 2-position. Computational modeling (DFT) can predict charge distribution to validate selectivity .

Basic: What purification techniques are recommended, and how do solubility properties affect method choice?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 1:3 to 1:1) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol or DCM, then cool to precipitate pure product. Solubility in DMSO or DMF is limited due to the bulky tert-butyl groups .

Advanced: How can computational methods predict reactivity or stability under experimental conditions?

  • DFT Calculations : Model transition states to predict activation energies for bromination or hydrolysis. For example, assess the stability of the Boc-protected amine under acidic conditions .
  • Molecular Dynamics : Simulate solvent interactions to optimize solubility during purification .

Advanced: What strategies enable functionalization of the pyrrolo[3,2-c]pyridine core while preserving substituents?

  • Protecting Groups : Retain tert-butyl esters during Suzuki couplings by using Pd catalysts tolerant of Boc groups .
  • Selective Deprotection : Use TFA to remove Boc groups post-functionalization, leaving the bromo and ester moieties intact .
  • Cross-Coupling : Leverage the bromo substituent for palladium-catalyzed reactions (e.g., Heck or Buchwald-Hartwig) to introduce aryl or amine groups .

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